B1580066 L-ISOLEUCINE (D10)

L-ISOLEUCINE (D10)

Cat. No.: B1580066
M. Wt: 141.24
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isoleucine (D10) is a deuterium-labeled isotopologue of the essential branched-chain amino acid L-isoleucine. This compound incorporates ten deuterium atoms, replacing hydrogen atoms at specific positions, which enhances its utility in metabolic tracing, pharmacokinetic studies, and advanced spectroscopic analyses. Deuterium labeling improves molecular stability and reduces metabolic degradation, enabling precise tracking in biochemical pathways .

Properties

Molecular Weight

141.24

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • CAS Number : Listed as "L-ISOLEUCINE (D10 98%)" in product specifications .
  • Applications: Used in mass spectrometry, nuclear magnetic resonance (NMR), and isotope dilution assays to study amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Isotopically Labeled Amino Acids

Deuterated amino acids like L-Isoleucine (D10) are compared below with structurally similar isotopologues:

Compound CAS Number Deuterium Sites Key Applications Reference
L-Isoleucine (D10) Not explicitly stated 10 positions Metabolic tracing, spectroscopy
L-Valine-d8 35045-72-8 8 positions Protein turnover studies
DL-Leucine-N-FMOC-d10 N/A 10 positions Drug development, pharmacokinetics
Minoxidil-d10 1020718-66-4 10 positions Dermatological research

Key Findings :

  • Metabolic Stability: Deuterium labeling in L-Isoleucine (D10) reduces hydrogen-deuterium exchange rates, enhancing its utility in long-term metabolic studies compared to non-deuterated L-isoleucine .
  • Spectroscopic Advantages : The altered vibrational modes of deuterium improve resolution in NMR and mass spectrometry, distinguishing it from analogs like L-Valine-d8 .

Non-Deuterated Structural Analogs

L-Isoleucine (D10) shares functional roles with its non-deuterated counterpart and related amino acids:

Compound Structure Biological Role Reference
L-Isoleucine Non-deuterated Muscle protein synthesis, immune support
L-Histidine Imidazole side chain Enzyme catalysis, metal ion binding
N-Acetyl-Isoleucine Acetylated form Metabolic intermediate

Research Insights :

  • Structural Impact : The acetyl group in N-Acetyl-Isoleucine alters solubility and metabolic pathways compared to L-Isoleucine (D10), which retains the native structure with isotopic substitution .

Pharmacokinetic and Stability Comparisons

Deuteration alters physicochemical properties critical for drug design:

Parameter L-Isoleucine (D10) L-Isoleucine DL-Leucine-N-FMOC-d10
Metabolic Half-life Increased Standard Extended
Solubility Similar to native High Reduced due to FMOC group
Spectroscopic Use High-precision Limited Moderate

Notable Studies:

  • L-Isoleucine (D10) was used in reverse stable isotope labeling experiments to confirm leucine incorporation in cyclic dipeptides, demonstrating its reliability in complex mixtures .
  • In contrast, DL-Leucine-N-FMOC-d10 is primarily used in drug development to study deuteration effects on pharmacokinetics .

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